
1-(BENZENESULFONYL)-3-(4-METHYLPIPERAZIN-1-YL)INDAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(BENZENESULFONYL)-3-(4-METHYLPIPERAZIN-1-YL)INDAZOLE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzenesulfonyl group attached to an indazole ring, which is further substituted with a 4-methylpiperazine moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
The synthesis of 1-(BENZENESULFONYL)-3-(4-METHYLPIPERAZIN-1-YL)INDAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base.
Attachment of the 4-Methylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where 4-methylpiperazine is reacted with the sulfonylated indazole intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-(BENZENESULFONYL)-3-(4-METHYLPIPERAZIN-1-YL)INDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, targeting the sulfonyl group or other reducible functionalities.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding sulfonic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .
Scientific Research Applications
1-(BENZENESULFONYL)-3-(4-METHYLPIPERAZIN-1-YL)INDAZOLE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 1-(BENZENESULFONYL)-3-(4-METHYLPIPERAZIN-1-YL)INDAZOLE is largely dependent on its interaction with specific molecular targets. The benzenesulfonyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The indazole ring system is known to interact with nucleic acids and proteins, influencing cellular processes. The 4-methylpiperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Similar compounds to 1-(BENZENESULFONYL)-3-(4-METHYLPIPERAZIN-1-YL)INDAZOLE include:
1-(BENZENESULFONYL)-3-(4-METHYLPIPERAZIN-1-YL)PYRIDINE: This compound features a pyridine ring instead of an indazole ring, which can alter its chemical properties and biological activity.
1-(BENZENESULFONYL)-3-(4-METHYLPIPERAZIN-1-YL)BENZIMIDAZOLE: The benzimidazole ring system provides different electronic and steric effects compared to the indazole ring.
1-(BENZENESULFONYL)-3-(4-METHYLPIPERAZIN-1-YL)QUINOLINE: The quinoline ring introduces additional aromaticity and potential for π-π interactions, influencing the compound’s reactivity and interactions
These comparisons highlight the unique structural features of this compound and its distinct chemical and biological properties.
Properties
CAS No. |
131634-44-1 |
|---|---|
Molecular Formula |
C18H20N4O2S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-(4-methylpiperazin-1-yl)indazole |
InChI |
InChI=1S/C18H20N4O2S/c1-20-11-13-21(14-12-20)18-16-9-5-6-10-17(16)22(19-18)25(23,24)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
InChI Key |
KHIZGIFPTFEOLM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NN(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


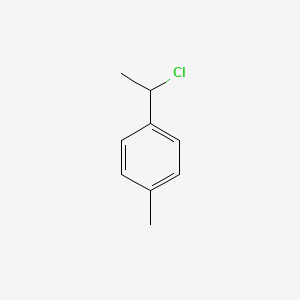
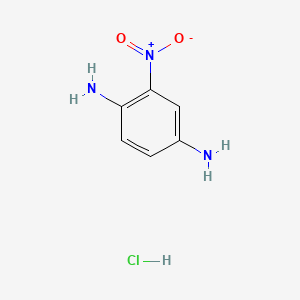
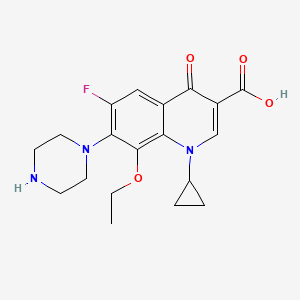
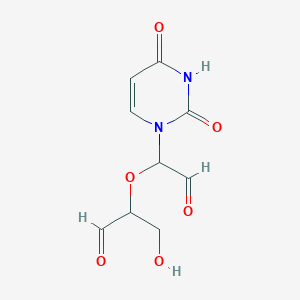
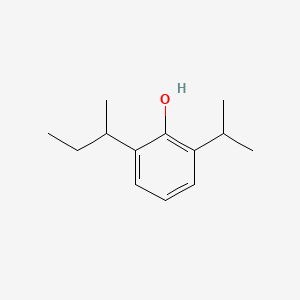
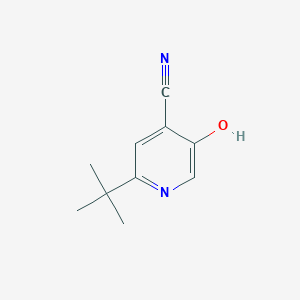

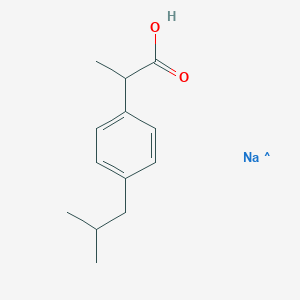
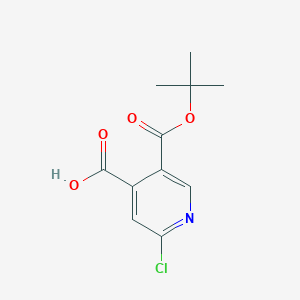
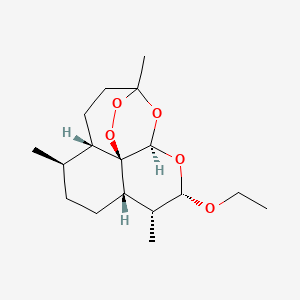
![1H-Pyrrolo[2,3-b]pyridine, 5-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-](/img/structure/B8756353.png)
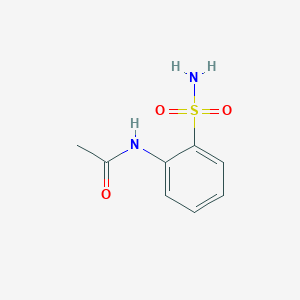
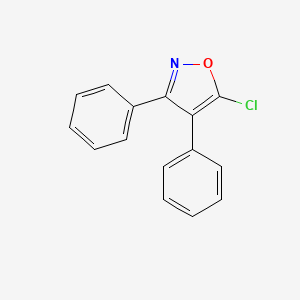
![(3-Methylimidazo[2,1-B]thiazol-5-YL)methanol](/img/structure/B8756367.png)
